4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride
Overview
Description
4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a benzyloxy group, an isopropyl group, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride typically involves the sulfonation of 4-(benzyloxy)-3-isopropylbenzene followed by chlorination. The sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid, which introduces the sulfonyl group into the benzene ring. The resulting sulfonic acid is then converted to the sulfonyl chloride by treatment with thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The benzyloxy and isopropyl groups can undergo oxidation or reduction under appropriate conditions, altering the overall structure and reactivity of the compound.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols or thiols.
Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing conditions used.
Scientific Research Applications
4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of sulfonamide-based drugs and other bioactive compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the biological activity of target molecules, making the compound useful in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzyl chloride: Similar structure but lacks the sulfonyl chloride group.
4-(Benzyloxy)benzenesulfonyl chloride: Similar but without the isopropyl group.
3-Isopropylbenzenesulfonyl chloride: Lacks the benzyloxy group.
Uniqueness
4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both benzyloxy and isopropyl groups, along with the sulfonyl chloride, allows for a diverse range of chemical transformations and interactions with biological molecules.
Properties
IUPAC Name |
4-phenylmethoxy-3-propan-2-ylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3S/c1-12(2)15-10-14(21(17,18)19)8-9-16(15)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOZIWXRYBLRIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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